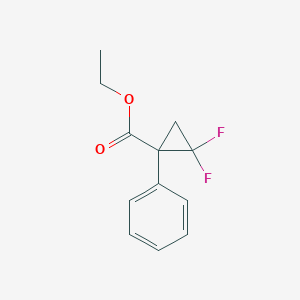
Cyclopropanecarboxylic acid, 2,2-difluoro-1-phenyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxylic acid, 2,2-difluoro-1-phenyl-, ethyl ester is an organic compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a cyclopropane ring, a phenyl group, and two fluorine atoms attached to the cyclopropane ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2,2-difluoro-1-phenyl-, ethyl ester typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with a difluorophenyl derivative in the presence of a transition metal catalyst, such as rhodium or copper. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropanecarboxylic acid, 2,2-difluoro-1-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogenating agents or alkylating agents are employed under specific conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclopropane derivatives.
Applications De Recherche Scientifique
Cyclopropanecarboxylic acid, 2,2-difluoro-1-phenyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclopropanecarboxylic acid, 2,2-difluoro-1-phenyl-, ethyl ester involves its interaction with specific molecular targets. The presence of the cyclopropane ring and fluorine atoms can influence the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopropanecarboxylic acid, 2,2-difluoro-, 4-cyanophenyl ester
- Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-
- Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester
Uniqueness
Cyclopropanecarboxylic acid, 2,2-difluoro-1-phenyl-, ethyl ester is unique due to the presence of both the phenyl group and the difluoro substituents on the cyclopropane ring. These structural features contribute to its distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Propriétés
Numéro CAS |
156020-85-8 |
|---|---|
Formule moléculaire |
C12H12F2O2 |
Poids moléculaire |
226.22 g/mol |
Nom IUPAC |
ethyl 2,2-difluoro-1-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H12F2O2/c1-2-16-10(15)11(8-12(11,13)14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Clé InChI |
BDYFJGWRKYDYIZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CC1(F)F)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


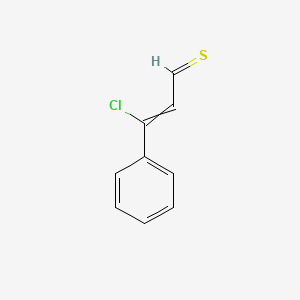
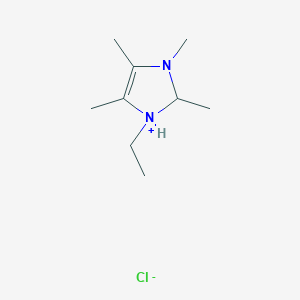

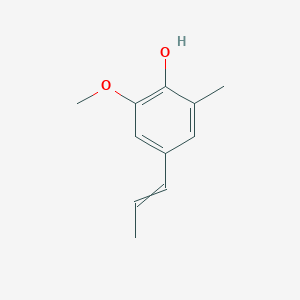
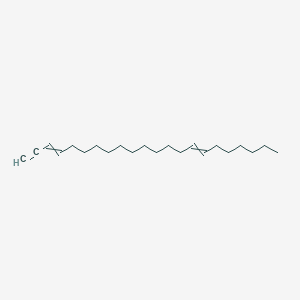
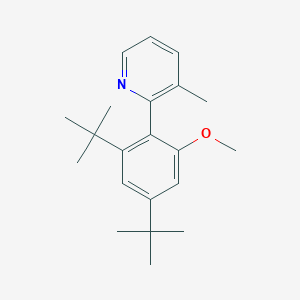
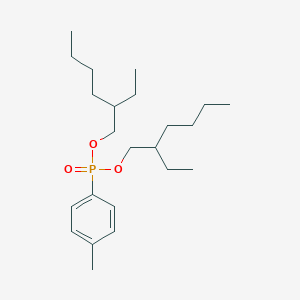

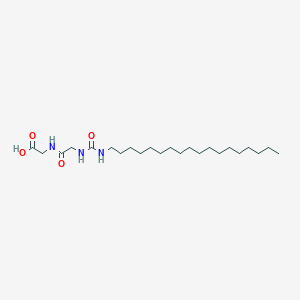
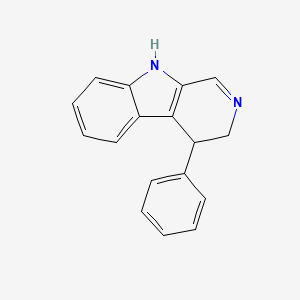
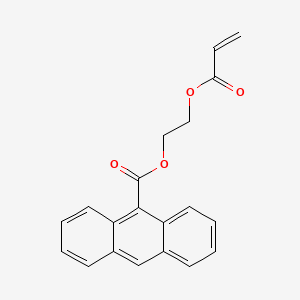
![5-[2-(3-Nitrophenyl)hydrazono]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12561052.png)
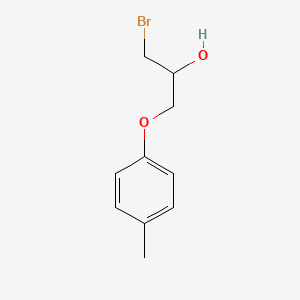
![Benzonitrile, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B12561072.png)
